cis/trans-Nepetalactol
Description
Contextualization within Plant Secondary Metabolites and Chemical Ecology
cis/trans-Nepetalactol is a significant compound within the vast realm of plant secondary metabolites. Unlike primary metabolites that are essential for basic survival, growth, and reproduction, secondary metabolites are organic compounds that mediate the interactions between a plant and its environment. youtube.comnih.gov These molecules are not ubiquitous across all plants but are often specific to certain species or families, playing a crucial role in their chemical ecology. youtube.comnih.gov
The production of secondary metabolites like this compound comes at an energetic cost to the plant, indicating their importance for survival. youtube.com They serve as a chemical arsenal, enabling sessile organisms to defend against herbivores and pathogens, compete with other plants, and attract pollinators and seed dispersers. youtube.comnih.gov The specific colors, flavors, and odors of plants are attributable to their unique profiles of secondary metabolites. youtube.com this compound, found in plants of the Nepeta genus, exemplifies this by functioning as an insect repellent, thereby protecting the plant from herbivorous insects. wikipedia.org This defensive role is a classic example of the function of secondary metabolites in the chemical ecology of plant-insect interactions. nih.govwikipedia.org
Overview of Iridoid Monoterpenoid Diversity and Biological Significance
This compound belongs to the iridoid class of monoterpenoids. Iridoids are characterized by a cyclopentane-fused pyran ring structure and represent a large and diverse group of over 2,500 known compounds. nih.govscielo.br They are widely distributed in the plant kingdom, particularly in families such as Lamiaceae (the mint family, which includes Nepeta), Scrophulariaceae, and Rubiaceae. nih.govtaylorandfrancis.com
The biosynthesis of iridoids follows a distinct pathway from many other monoterpenes. It begins with geranyl pyrophosphate (GPP) and proceeds through a key intermediate, 8-oxogeranial. nih.govresearchgate.net An enzyme called iridoid synthase (ISY) then reduces 8-oxogeranial to a reactive enol intermediate which cyclizes to form the core iridoid skeleton, nepetalactol. nih.govresearchgate.netresearchgate.net This foundational structure is then modified to create the vast diversity of iridoids observed in nature. scielo.br
Iridoids exhibit a wide range of biological activities, making them a subject of significant research interest. nih.govtandfonline.commdpi.com Many iridoids are known for their defensive roles in plants against herbivores and pathogens. tandfonline.commdpi.com Beyond their ecological functions, iridoids have demonstrated numerous potential health benefits for humans, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. nih.govtaylorandfrancis.commdpi.com For instance, some iridoid glycosides have been investigated for their therapeutic potential in managing conditions like diabetes and cardiovascular diseases. nih.govtaylorandfrancis.com this compound itself is a precursor to nepetalactone (B1678191), the well-known cat attractant and insect repellent, and is also an intermediate in the biosynthesis of high-value medicinal compounds like the anticancer agents vincristine (B1662923) and vinblastine. wikipedia.orgacs.orgnih.gov
Structural Isomerism of this compound and Related Compounds
Structural isomerism, particularly cis-trans (or geometric) isomerism, is a critical feature of nepetalactol and related iridoids, profoundly influencing their biological activity. wikipedia.org Cis-trans isomerism in this context refers to the relative orientation of substituent groups across a plane in the molecule, in this case, the fused ring system. wikipedia.org
This compound is a bicyclic monoterpenoid lactol, which is a cyclic hemiacetal. Its structure consists of a cyclopentane (B165970) ring fused to a tetrahydropyran (B127337) ring. The molecule has three chiral centers, which gives rise to eight possible stereoisomers. wikipedia.org The "cis" and "trans" designations for nepetalactol isomers describe the relative stereochemistry at the junction of the two rings and the orientation of the methyl group on the cyclopentane ring. wikipedia.org
The different stereoisomers of nepetalactol are synthesized by specific enzymes. acs.org For example, in catnip (Nepeta cataria), enzymes known as nepetalactol-related short-chain dehydrogenase enzymes (NEPS) control the stereochemical outcome of the cyclization reaction. wikipedia.orgacs.org NEPS2 selectively catalyzes the formation of cis-trans-nepetalactol, while NEPS3 promotes the formation of cis-cis-nepetalactol.
This stereochemical difference has significant biological consequences. For example, cis-trans-nepetalactol is the primary precursor for the potent insect-repellent nepetalactones found in Nepeta species. In contrast, cis-cis isomers often exhibit weaker biological activity, such as a reduced interaction with feline olfactory receptors. The stability of the isomers also differs, with the cis-trans isomer being more thermodynamically stable due to reduced steric hindrance. The importance of stereochemistry is a recurring theme in the study of iridoids, where subtle changes in the three-dimensional structure of a molecule can lead to dramatic differences in its ecological function and pharmacological properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8+,9+,10?/m0/s1 |
InChI Key |
OJGPEAXUHQRLNC-CEPLBNANSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1C(OC=C2C)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Cis/trans Nepetalactol
Early Biosynthetic Steps from Geranyl Pyrophosphate (GPP) to 8-Oxogeranial
The initial stages of cis/trans-nepetalactol biosynthesis involve the transformation of the fundamental monoterpene precursor, geranyl pyrophosphate (GPP), into the reactive dialdehyde (B1249045), 8-oxogeranial. This process is orchestrated by a series of specialized enzymes that catalyze the necessary hydroxylation and oxidation reactions.
Oxidative Modifications Catalyzed by Geraniol-8-Hydroxylase (G8H) and 8-Hydroxygeraniol Oxidoreductase (8HGO/GOR)
Following the formation of geraniol (B1671447), a two-step oxidation process ensues to generate 8-oxogeranial. mdpi.comresearchgate.net The first of these steps is catalyzed by geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme. nih.govmdpi.com G8H introduces a hydroxyl group at the C8 position of geraniol, yielding 8-hydroxygeraniol. mdpi.comresearchgate.net
This newly formed alcohol is then acted upon by 8-hydroxygeraniol oxidoreductase (8HGO), also referred to as geraniol oxidoreductase (GOR). researchgate.net This NAD-dependent enzyme catalyzes the oxidation of the hydroxyl group of 8-hydroxygeraniol to an aldehyde, thus forming the dialdehyde 8-oxogeranial. mdpi.comresearchgate.netzenodo.org The coordinated action of G8H and 8HGO is essential for producing the substrate required for the subsequent cyclization step. frontiersin.orgnih.gov
Iridoid Synthase (ISY) Mediated Reduction and Subsequent Cyclization
The conversion of the linear 8-oxogeranial into the bicyclic core of nepetalactol is a pivotal phase in the biosynthetic pathway. This transformation is primarily mediated by iridoid synthase (ISY), an enzyme that catalyzes both a reduction and facilitates a cyclization reaction, leading to the formation of the iridoid skeleton.
Enzymatic Formation of the Reactive 8-Oxocitronellyl Enol/Enolate Intermediate
Iridoid synthase (ISY) acts on 8-oxogeranial in a mechanistically intriguing reaction. pnas.orgwhiterose.ac.uk ISY, a member of the short-chain dehydrogenase/reductase (SDR) protein family, catalyzes the NADPH-dependent reduction of the α,β-unsaturated aldehyde in 8-oxogeranial. pnas.orgpnas.orgbiorxiv.org This reduction does not lead to a stable, fully reduced product but instead generates a highly reactive 8-oxocitronellyl enol or enolate intermediate. pnas.orgwhiterose.ac.ukpnas.orgnih.gov This intermediate is unstable and poised for cyclization. pnas.orgexpasy.org The formation of this specific enol/enolate is a critical control point, as its structure dictates the potential cyclization pathways. pnas.org
ISY's Catalytic Role in this compound Formation and Stereochemical Promiscuity
While initially thought to control the entire reduction-cyclization sequence, further studies have revealed that in Nepeta species, ISY's primary role is the reduction of 8-oxogeranial to the reactive enol intermediate. pnas.orgpnas.orgnih.gov The subsequent cyclization to form nepetalactol can occur spontaneously or be guided by other enzymes. pnas.orgresearchgate.net In the absence of other enzymes, the 8-oxocitronellyl enol intermediate can non-enzymatically cyclize to form a mixture of products, with this compound often being a major component, particularly under conditions of low buffer concentration or higher pH. pnas.orgbiorxiv.org This inherent reactivity of the intermediate highlights the "stereochemical promiscuity" of the reaction when solely catalyzed by ISY, as the final stereochemical outcome is not strictly controlled. nih.govresearchgate.net However, the enzyme does play a role in determining the initial stereochemistry of the C7 position in the uncyclized intermediate. researchgate.net
Stereoselective Cyclization and Oxidation by Nepetalactol-Related Short-Chain Dehydrogenases (NEPS) and Major Latex Protein-Like (MLPL) Enzymes
The stereochemical diversity of nepetalactones observed in nature is largely due to the action of specialized enzymes that capture the reactive enol intermediate produced by ISY and channel it towards specific stereoisomers of nepetalactol. These enzymes belong to the nepetalactol-related short-chain dehydrogenase (NEPS) and major latex protein-like (MLPL) families.
In Nepeta species, the reduction and cyclization steps are uncoupled and catalyzed by distinct enzymes. whiterose.ac.uk Following the ISY-catalyzed formation of the 8-oxocitronellyl enol intermediate, NEPS and MLPL enzymes intervene to control the stereochemistry of the cyclization. pnas.orgwhiterose.ac.uk For instance, certain NEPS enzymes act as cyclases, capturing the reactive intermediate and catalyzing its stereoselective cyclization into different nepetalactol stereoisomers. whiterose.ac.uknih.gov MLPL enzymes have also been shown to be involved in the formation of the this compound stereoisomer. nih.govfrontiersin.orgnih.gov
Some NEPS enzymes also exhibit dehydrogenase activity, catalyzing the subsequent oxidation of nepetalactol isomers to their corresponding nepetalactones. whiterose.ac.ukresearchgate.net For example, NEPS1 has been identified as having this compound dehydrogenase activity. researchgate.netresearchgate.net The interplay between different ISY, NEPS, and MLPL enzymes allows for the production of a variety of nepetalactone (B1678191) stereoisomers, contributing to the chemical diversity observed in Nepeta species. nih.govresearchgate.net
| Enzyme | Function | Substrate(s) | Product(s) |
| Geraniol Synthase (GES) | Converts geranyl pyrophosphate to geraniol. nih.govfrontiersin.org | Geranyl pyrophosphate (GPP) | Geraniol |
| Geraniol-8-Hydroxylase (G8H) | Hydroxylates geraniol at the C8 position. nih.govmdpi.com | Geraniol | 8-Hydroxygeraniol |
| 8-Hydroxygeraniol Oxidoreductase (8HGO/GOR) | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. mdpi.comresearchgate.net | 8-Hydroxygeraniol | 8-Oxogeranial |
| Iridoid Synthase (ISY) | Reduces 8-oxogeranial to a reactive enol intermediate. pnas.orgwhiterose.ac.ukpnas.org | 8-Oxogeranial | 8-Oxocitronellyl enol/enolate |
| Nepetalactol-Related Short-Chain Dehydrogenases (NEPS) | Catalyze stereoselective cyclization of the enol intermediate and/or oxidation of nepetalactols. whiterose.ac.uknih.govresearchgate.net | 8-Oxocitronellyl enol/enolate, Nepetalactol isomers | Nepetalactol isomers, Nepetalactone isomers |
| Major Latex Protein-Like (MLPL) Enzymes | Involved in the stereoselective cyclization to form this compound. nih.govfrontiersin.orgnih.gov | 8-Oxocitronellyl enol/enolate | This compound |
NEPS Enzyme Family: Distinct Cyclase and Dehydrogenase Activities
The nepetalactol-related short-chain dehydrogenase (NEPS) enzyme family plays a pivotal role in the biosynthesis of nepetalactol stereoisomers. nih.govwhiterose.ac.uk These enzymes capture a reactive enol intermediate, 8-oxocitronellyl enol, which is formed by the reduction of 8-oxogeranial by iridoid synthase (ISY). nih.govwhiterose.ac.ukpnas.org The NEPS family exhibits remarkable functional diversity, with different members catalyzing either the cyclization of the enol intermediate into various nepetalactol stereoisomers or the subsequent oxidation of these lactols into the corresponding nepetalactones. nih.govresearchgate.netfrontiersin.org
The NEPS enzyme family can be categorized into three main subgroups based on their catalytic functions:
Redox-inactive cyclases: These enzymes facilitate the cyclization of the 8-oxocitronellyl enol intermediate without performing any redox chemistry. frontiersin.org
Oxidases: This subgroup is responsible for the dehydrogenation of nepetalactol isomers to form nepetalactones. frontiersin.org
Dual-function enzymes: Some NEPS enzymes possess the remarkable ability to catalyze both the stereoselective cyclization and the subsequent oxidation of nepetalactols. frontiersin.org
A key discovery in understanding this pathway was the realization that the activation of the substrate (8-oxogeranial) and the subsequent cyclization are uncoupled events, catalyzed by distinct enzymes (ISY and NEPS, respectively). whiterose.ac.uk This contrasts with many other terpene biosynthesis pathways where these steps occur within a single enzyme active site. whiterose.ac.uk
Role of Specific NEPS Isoforms in Bridged Carbon Stereochemistry Determination
The specific stereoisomer of nepetalactol produced is determined by the particular NEPS isoform present. nih.govwhiterose.ac.uk Different Nepeta species produce varying ratios of nepetalactone stereoisomers, and this variation is attributed to the presence and activity of different NEPS enzymes. nih.gov The stereochemistry at the bridged carbons (C4a and C7a) is a critical factor influencing the biological activity of the resulting nepetalactones. nih.govfrontiersin.org
The following table summarizes the functions of several characterized NEPS isoforms:
| Enzyme | Species | Primary Activity | Key Product(s) |
| NEPS1 | Nepeta mussinii | Dehydrogenase | cis-trans-Nepetalactone, cis-cis-Nepetalactone |
| NEPS2 | Nepeta mussinii | cis-trans Cyclase | cis-trans-Nepetalactol |
| NEPS3 | Nepeta mussinii | cis-cis Cyclase | cis-cis-Nepetalactol |
| NEPS4 | Nepeta mussinii, N. cataria | trans-cis Cyclase | trans-cis-Nepetalactol |
| NEPS5 | Nepeta cataria | Oxidase | Nepetalactone |
Data compiled from multiple sources. nih.govwhiterose.ac.ukresearchgate.netfrontiersin.orgresearchgate.netmdpi.com
For instance, NEPS1 from Nepeta mussinii primarily functions as a dehydrogenase, oxidizing both cis-trans- and cis-cis-nepetalactol to their corresponding lactones. nih.govresearchgate.net In contrast, NEPS2 is a dedicated cis-trans cyclase, and NEPS3 is a specific cis-cis cyclase. nih.gov NEPS4, found in both N. mussinii and N. cataria, acts as a trans-cis-cyclase. frontiersin.org The presence and interplay of these specific isoforms ultimately govern the stereochemical outcome of nepetalactol biosynthesis in a particular plant.
Influence of Major Latex Protein-Like (MLPL) Enzymes on this compound Stereochemistry
In addition to the NEPS family, Major Latex Protein-like (MLPL) enzymes have been identified as key players in determining the stereochemistry of this compound. researchgate.netresearchgate.net Specifically, an MLPL enzyme has been shown to catalyze the formation of the (S)-cis,trans-nepetalactol isomer. nih.gov This discovery added another layer of complexity and control to the biosynthetic pathway, demonstrating that enzymes from different families can work in concert to produce specific stereoisomers. The involvement of MLPLs highlights the intricate and combinatorial nature of the enzymatic machinery governing nepetalactol biosynthesis. researchgate.net
Comparative Biosynthesis Across Biological Kingdoms: Independent Evolution in Plants and Insects
The production of nepetalactol and its derivatives is not limited to the plant kingdom. Remarkably, certain insects, such as aphids, also synthesize these iridoids, where they function as sex pheromones. pnas.orgpnas.orgpnas.org The elucidation of the biosynthetic pathways in both plants and insects has revealed a striking example of convergent evolution.
Divergent Enzymatic Machinery in Aphid Iridoid Pathways
While the sequence of chemical intermediates in the iridoid pathway is the same in both plants and aphids, the enzymes that catalyze these transformations are entirely different and unrelated. pnas.orgnih.govresearchgate.net This conclusively demonstrates that the entire iridoid biosynthetic pathway evolved independently in plants and insects. pnas.orgnih.govresearchgate.net
For example, in plants, the reduction of 8-oxogeranial and the subsequent cyclization are catalyzed by members of the short-chain dehydrogenase/reductase (SDR) family (ISY and NEPS). biorxiv.org In contrast, aphids utilize a polyprenol reductase-like protein for the reductive cyclization and a flavin-dependent oxidase from the GMC family for the subsequent oxidation to nepetalactone. biorxiv.org Furthermore, at least three of the aphid iridoid enzymes are likely membrane-bound, a feature not observed in the plant pathway. pnas.orgnih.govresearchgate.net
Convergent Chemical Solutions for Nepetalactol Production in Plant and Insect Metabolism
The independent evolution of the nepetalactol biosynthetic pathway in plants and insects is a remarkable instance of convergent evolution, where different organisms have arrived at the same chemical solution to fulfill distinct ecological needs—defense in plants and communication in insects. pnas.orgpnas.orgpnas.orgmpg.de This phenomenon, where different enzyme classes are recruited to catalyze the same chemical processes, underscores the versatility of evolution in crafting complex metabolic pathways. pnas.orgpnas.org The discovery of these parallel yet distinct pathways provides a unique opportunity to study the evolutionary origins and diversification of natural product biosynthesis across different biological kingdoms. nih.gov
Ecological and Biological Significance of Cis/trans Nepetalactol
Role in Plant-Herbivore Interactions
Plants produce a vast array of chemical compounds to navigate their interactions with the surrounding environment, including defending against herbivores. cis/trans-Nepetalactol is one such compound with notable defensive and communicative properties.
Defensive Functions Against Herbivorous Insects
This compound, found in plants like catnip (Nepeta cataria) and silver vine (Actinidia polygama), serves as a potent repellent against a wide range of herbivorous insects. wikipedia.orgsciencealert.com This defensive mechanism is crucial for the plant's survival, as it deters insects that might otherwise feed on its leaves and other tissues. The compound is produced in microscopic glands on the leaves and is released when the plant is bruised or damaged. sciencealert.comacs.org
Research has demonstrated that nepetalactol is effective at repelling various insects, including mosquitoes. wikipedia.orgresearchgate.netresearchgate.net The repellent properties of nepetalactol are attributed to its ability to activate pain receptors in insects, causing them to avoid the plant. c2st.org This chemical defense is not limited to a single insect species but provides broad-spectrum protection. researchgate.net The production of nepetalactol and related iridoids is a clear example of how plants have evolved sophisticated chemical strategies to protect themselves from being eaten. nih.gov
Allelopathic Properties and Interspecific Plant Interactions
Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. wikipedia.org Plants can release these "allelochemicals" into the environment to inhibit the growth of neighboring plants, thereby reducing competition for resources like light, water, and nutrients. mdpi.comnih.gov
While research on the specific allelopathic properties of this compound is ongoing, studies on Nepeta species, which produce nepetalactol and related compounds, suggest a role in interspecific plant interactions. mdpi.com Field observations have noted "inhibition zones" around some Nepeta species where the growth of competing vegetation is suppressed, strongly indicating allelopathic activity. mdpi.com The release of volatile compounds like nepetalactol into the air and soil is a likely mechanism for these observed effects. mdpi.com Allelochemicals can affect various physiological processes in target plants, including seed germination, cell division, and photosynthesis. bohrium.com
Function as an Insect Pheromone
In addition to its role in plant defense, this compound also functions as a crucial chemical signal for insects, particularly as a sex pheromone for aphids.
This compound as a Component of Aphid Sex Pheromones
In many aphid species, sexual females produce and release this compound and the related compound, cis,trans-nepetalactone, as sex pheromones to attract males for mating. wikipedia.orgpnas.orgpnas.orgebi.ac.ukresearchgate.netbiorxiv.org These compounds are typically produced in specialized glands on the hind legs of the female aphids. pnas.orgresearchgate.netbiorxiv.org The specific blend and concentration of these pheromones can vary between different aphid species. wikipedia.org
The biosynthesis of these iridoids in aphids follows a similar pathway to that in plants, yet the enzymes involved have evolved independently, a remarkable example of convergent evolution. pnas.orgpnas.org The availability of these synthetic aphid sex pheromone components is now facilitating the development of new strategies for aphid pest control. researchgate.net
Elucidation of Insect Chemoreception Mechanisms for Nepetalactol Perception
Insects perceive chemical cues from their environment through a sophisticated chemosensory system. nih.govactanaturae.ru Olfaction, the sense of smell, plays a critical role in detecting volatile compounds like nepetalactol. nih.govmdpi.com This process involves olfactory sensory neurons, typically located on the antennae, which express specific receptor proteins that bind to chemical molecules. nih.govmdpi.com
The perception of nepetalactol by insects involves several key steps:
Detection: Volatile nepetalactol molecules enter the insect's olfactory sensilla through tiny pores. mdpi.com
Binding: The molecules then bind to odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) within the sensillum lymph. mdpi.com
Receptor Activation: This complex then interacts with and activates specific olfactory receptors (ORs) or ionotropic receptors (IRs) on the dendritic membrane of the sensory neurons. nih.govmdpi.com
Signal Transduction: Activation of these receptors generates an electrical signal that is transmitted to the insect's brain, leading to a behavioral response, such as attraction or repulsion. nih.govmdpi.com
The study of these chemoreception mechanisms is crucial for understanding how nepetalactol influences insect behavior and for developing targeted pest management strategies. nih.gov
Neuroethological Mechanisms of Feline Response to Nepetalactol
The euphoric response of domestic cats and other felines to plants like catnip and silver vine is a well-known phenomenon. nih.govavsab.org Recent research has identified this compound as a major bioactive compound in silver vine that elicits this characteristic behavior, which includes sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling. sciencealert.comnih.govavsab.orgconfex.com
Upon olfactory stimulation by nepetalactol, a specific neurophysiological pathway is activated in cats. nih.gov The binding of nepetalactol to olfactory receptors in the cat's nasal epithelium triggers a signal that stimulates the brain to release β-endorphins. nih.govliverpool.ac.uk These endogenous opioids then bind to μ-opioid receptors, which are associated with reward and pleasure, inducing the well-known euphoric response. nih.govconfex.comliverpool.ac.ukinverse.com This is supported by the finding that the response can be blocked by μ-opioid receptor antagonists like naloxone. wikipedia.orgconfex.com
The evolutionary significance of this behavior appears to be linked to chemical defense. wikipedia.org The act of rubbing and rolling against the plant transfers nepetalactol onto the cat's fur. nih.govliverpool.ac.uk This "self-anointing" behavior provides the cat with a protective layer of this potent mosquito repellent, reducing the number of bites from insects like Aedes albopictus. nih.govavsab.orgliverpool.ac.ukcosmosmagazine.com The increased release of a more complex and potent mixture of iridoids when the plant is damaged by the cat's chewing and tearing further enhances this repellent effect. sciencealert.comeurekalert.orgearth.com
Interactive Data Table: Feline Response to Nepetalactol and Nepetalactone (B1678191)
| Compound | Observed Feline Behavior | Neurobiological Effect | Ecological Function |
|---|---|---|---|
| This compound | Sniffing, licking, chewing, head shaking, chin/cheek rubbing, rolling | Stimulates release of β-endorphins, activates μ-opioid receptors | Mosquito repellent; self-anointing behavior for chemical defense |
| cis,trans-Nepetalactone | Similar to Nepetalactol, but the response to Nepetalactol is often stronger and longer | Activates μ-opioid receptors | Insect repellent |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| cis,trans-Nepetalactone |
| Actinidine |
| Dihydroactinidiolide |
| 1,5,9-epi-Deoxyloganic acid |
| 7-Deoxyloganetic acid |
| 8-Oxocitronellyl enol |
| 8-Oxogeranial |
| β-endorphin |
| Citronellol |
| Dihydronepetalactone |
| Geraniol (B1671447) |
| Geranyl pyrophosphate |
| Harpagide |
| Iridomyrmecin |
| Isodihydronepetalactone |
| Isoiridomyrmecin |
| Juglone |
| Limonene |
| Naloxone |
| Phloretin |
| Sorgoleone |
| Vinblastine |
Neural Pathways and Endogenous Opioid System Activation
The olfactory signals generated by this compound are relayed to the brain, where they activate specific neural pathways. sci.newsmultipet.com Research has demonstrated a crucial link between nepetalactol exposure and the activation of the endogenous opioid system. nih.govnih.govinverse.comavma.org Specifically, the detection of nepetalactol stimulates the release of β-endorphins, which are endogenous opioid neuropeptides. nih.govavma.orgresearchgate.net
These β-endorphins then bind to and activate μ-opioid receptors in the brain. nih.govwikipedia.org The activation of these receptors is associated with feelings of pleasure and reward, which likely explains the euphoric and playful behavior exhibited by cats. researchgate.net This is supported by studies where the administration of naloxone, a μ-opioid receptor antagonist, effectively blocks the characteristic rubbing and rolling response to nepetalactol. nih.govwikipedia.org
The activation of the opioid system provides a neurobiological explanation for the seemingly intoxicating effects of nepetalactol on cats, linking the olfactory stimulus to a powerful internal reward system. nih.govinverse.com
| Experimental Finding | Implication for Neural Pathway | Supporting Evidence |
| Increased plasma β-endorphin levels after nepetalactol exposure. nih.govavma.org | Nepetalactol stimulates the release of endogenous opioids. | Direct measurement of hormone levels in blood plasma. nih.govavma.org |
| Inhibition of the catnip response by naloxone, a μ-opioid antagonist. nih.govwikipedia.org | The behavioral response is mediated by the activation of μ-opioid receptors. | Pharmacological blocking of the opioid system eliminates the characteristic behaviors. nih.govwikipedia.org |
| Cats exhibit rubbing and rolling behaviors. nih.govsci.news | Activation of reward pathways in the brain. | These behaviors are associated with pleasure and euphoria. researchgate.net |
Evolutionary Pressures Driving Felid Self-Anointing Behavior for Chemical Defense
The pleasurable experience derived from nepetalactol is now understood to be a mechanism that reinforces a behavior with a significant adaptive advantage: chemical defense against insects. nih.govnih.govresearchgate.net The act of rubbing and rolling against silver vine leaves effectively transfers nepetalactol onto the cat's fur, particularly on the face and head. nih.govresearchgate.net
Research has shown that nepetalactol is a potent repellent against mosquitoes, specifically Aedes albopictus. nih.govnih.govavma.org By anointing themselves with this compound, cats gain protection from mosquito bites. nih.govinverse.comresearchgate.net This is particularly advantageous for felids, many of which are ambush predators that rely on stealth and remaining still for extended periods, making them vulnerable to biting insects. nih.gov
The evolution of this behavior is likely a result of strong selective pressure. nih.gov The ability to utilize a readily available plant-based repellent would have provided a significant survival and reproductive advantage by reducing the annoyance and transmission of diseases carried by mosquitoes. The euphoric response, mediated by the opioid system, serves as a proximate mechanism to ensure the consistent performance of this adaptive self-anointing behavior. nih.govavsab.org The fact that this response is observed across many species within the Felidae family suggests it is an ancient and conserved trait. nih.govresearchgate.net
| Behavior | Chemical Compound | Defensive Function | Evolutionary Advantage |
| Rubbing and rolling | This compound | Repels mosquitoes (Aedes albopictus) nih.govavma.org | Reduced risk of mosquito-borne diseases and irritation, enhancing hunting success and survival. nih.gov |
| Licking and chewing | - | Enhances the release and diversification of repellent iridoids from plant leaves. sci.newsnih.gov | Increased potency and broader spectrum of insect repellency. nih.gov |
Broader Significance in Chemical Ecology and Interspecies Communication
The interaction between felids and this compound is a fascinating case study in chemical ecology and interspecies communication. It exemplifies how an animal can co-opt a plant's chemical defenses for its own benefit. nih.gov While nepetalactol likely evolved in plants as a defense against herbivorous insects, felids have evolved a specific sensitivity and behavioral response that allows them to utilize this compound as an insect repellent. wikipedia.orgebi.ac.uk
This relationship highlights the complex and often unexpected ways in which different species can interact through chemical signals. The same compound, this compound, also functions as a sex pheromone for some species of aphids, demonstrating its diverse roles in the natural world. ebi.ac.ukpnas.org
The study of the cat's response to nepetalactol provides valuable insights into the evolution of behavior, the neurobiology of reward systems, and the intricate chemical dialogues that occur between plants and animals. nih.govinterspecies.io It serves as a compelling example of how natural selection can shape a seemingly recreational behavior into a vital survival strategy.
Advanced Research Methodologies and Biotechnological Applications
Genetic and Molecular Approaches for Pathway Elucidation
Unraveling the complete biosynthetic pathway of nepetalactol has been a significant area of research, employing cutting-edge genetic and molecular techniques to identify and functionally characterize the involved genes and enzymes.
Transcriptomic and proteomic analyses have been instrumental in discovering the genes responsible for nepetalactol biosynthesis in plants like Nepeta cataria and Nepeta mussinii. biorxiv.orgfrontiersin.orgbiorxiv.org By comparing the gene expression profiles (transcriptomes) and protein content (proteomes) of tissues with high concentrations of nepetalactone (B1678191), such as glandular trichomes, with tissues where it is absent, researchers can pinpoint candidate genes. biorxiv.orgbiorxiv.org
This comparative approach led to the identification of key enzymes in the nepetalactol pathway. For instance, transcriptomic analysis of leaf tissue from two Nepeta species with different nepetalactone stereoisomer profiles provided the data to identify iridoid synthase (ISY) homologs. biorxiv.org These enzymes are crucial for the cyclization step that forms the iridoid skeleton. biorxiv.orgnih.gov Similarly, a comparative proteomic analysis of trichomes versus trichome-depleted leaves in Nepeta mussinii was key to discovering the nepetalactol-related short-chain dehydrogenase enzymes (NEPS). frontiersin.orgbiorxiv.orgfrontiersin.org These enzymes were found to be enriched in the trichomes and play a role in the stereoselective cyclization to form different nepetalactol isomers and their subsequent oxidation to nepetalactones. biorxiv.orgfrontiersin.orgnih.gov
Further transcriptomic studies in various Nepeta species have continued to identify orthologs of essential pathway genes, including geraniol (B1671447) synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), and major latex protein-like (MLPL) enzymes, confirming their roles in the upstream and cyclization steps of nepetalactol formation. frontiersin.org The integration of transcriptomic and metabolomic data has proven to be a powerful strategy for correlating gene expression with the production of specific iridoids, thereby validating the function of biosynthetic genes. researchgate.net
Table 1: Key Enzymes in Nepetalactol Biosynthesis Discovered via Transcriptomics and Proteomics
| Enzyme | Abbreviation | Function in Pathway | Discovery Method |
|---|---|---|---|
| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. biorxiv.orgnih.gov | Transcriptomics |
| Nepetalactol-Related Short-Chain Dehydrogenase | NEPS | Catalyzes stereoselective cyclization and subsequent oxidation of nepetalactol to nepetalactone. biorxiv.orgfrontiersin.orgnih.gov | Proteomics |
| Geraniol Synthase | GES | Converts geranyl pyrophosphate (GPP) to geraniol, an early precursor. frontiersin.org | Transcriptomics |
| Geraniol-8-Hydroxylase | G8H | Hydroxylates geraniol. frontiersin.org | Transcriptomics |
| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol. frontiersin.org | Transcriptomics |
| Major Latex Protein-Like | MLPL | Assists in the stereoselective cyclization to form specific nepetalactol stereoisomers. nih.govfrontiersin.org | Transcriptomics |
While transcriptomics and proteomics can identify candidate genes, confirming their function within the plant (in planta) is a critical next step. Virus-Induced Gene Silencing (VIGS) has emerged as a powerful and rapid tool for this purpose, particularly in non-model plants like Nepeta species where stable genetic transformation is challenging. nih.govnih.govresearchgate.net
VIGS utilizes a modified plant virus to carry a fragment of a target gene. When the virus infects the plant, it triggers the plant's natural defense mechanism, which then silences the corresponding endogenous gene. nih.gov Researchers have successfully adapted VIGS protocols for Nepeta cataria and Nepeta mussinii. nih.govnih.gov A common approach involves using a Tobacco Rattle Virus (TRV)-based system and co-silencing a visual marker gene, such as magnesium chelatase subunit H (ChlH), which causes a visible photobleaching phenotype, making it easy to identify silenced tissues. uni-hannover.deresearchgate.netuea.ac.uk
This technique has been used to validate the roles of several key enzymes in the nepetalactol biosynthesis pathway. For example, silencing of GES, ISY, and MLPL in N. cataria resulted in a significant reduction in the accumulation of nepetalactone stereoisomers, providing strong in vivo evidence for their involvement in the pathway. nih.govuni-hannover.de Similarly, VIGS was employed to confirm the function of geraniol 8-hydroxylase (G8H) in nepetalactone biosynthesis. nih.govresearchgate.net These studies demonstrate that VIGS is an effective method for functional genomics in Nepeta, enabling the dissection of the complex enzymatic steps leading to cis/trans-nepetalactol. nih.govuni-hannover.de
Transcriptomic and Proteomic Analyses for Gene Discovery
Metabolic Engineering for Heterologous Production of this compound
The low abundance of nepetalactol in its native plant sources and the complexity of chemical synthesis have spurred the development of biotechnological production methods. Metabolic engineering of microorganisms offers a promising and sustainable alternative for producing this compound and other valuable iridoids.
Several microbial hosts have been engineered to produce nepetalactol. Saccharomyces cerevisiae (baker's yeast) has been a common choice due to its well-characterized genetics and metabolic pathways. nih.govoup.comresearchgate.net Researchers have successfully reconstituted the nepetalactol biosynthetic pathway in yeast by introducing the necessary plant genes, including those for geraniol synthase, G8H, 8HGO, and ISY. biorxiv.org Early efforts focused on optimizing the production of precursors like geraniol and demonstrating the conversion to nepetalactol. researchgate.net
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a particularly robust host for high-titer production. nih.govmdpi.comnih.gov Its ability to grow to high cell densities and its strong promoters are advantageous for industrial-scale fermentation. mdpi.comresearchgate.net Systematic metabolic engineering of P. pastoris has led to significant improvements in nepetalactol production, with reported titers reaching as high as 4429.4 mg/L in fed-batch fermentation. nih.gov
The filamentous fungus Aspergillus oryzae has also been developed as a production platform. researchgate.netencyclopedia.pubdntb.gov.ua Leveraging a strain with a high intrinsic supply of the precursor isopentenyl pyrophosphate (IPP), researchers successfully expressed the five necessary biosynthetic genes to achieve de novo nepetalactol synthesis. researchgate.net Though initial titers were modest (7.2 mg/L), this work established A. oryzae as a viable alternative host for iridoid production. researchgate.net
Table 2: Microbial Hosts Engineered for Nepetalactol Production
| Microbial Host | Key Advantages | Achieved Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Well-characterized genetics, established engineering tools. | 153 mg/L (nepetalactone) | nih.gov |
| Pichia pastoris | High cell density growth, strong expression systems. | 4429.4 mg/L | nih.gov |
| Aspergillus oryzae | High precursor supply, established industrial use. | 7.2 mg/L | researchgate.net |
Achieving high yields of nepetalactol in microbial hosts requires extensive optimization to overcome metabolic bottlenecks, reduce the formation of unwanted byproducts, and ensure an adequate supply of precursors and cofactors.
One critical strategy is cofactor regeneration . The biosynthesis of nepetalactol involves both NAD⁺-dependent oxidation and NADPH-dependent reduction steps. sci-hub.sewhiterose.ac.uk Maintaining an optimal balance of these cofactors is essential. In P. pastoris, engineering the cofactor supply was a key part of achieving high titers. nih.gov In cell-free systems, orthogonal cofactor regeneration systems have been designed, where one system regenerates NAD⁺ from NADH while another regenerates NADPH from NADP⁺, preventing interference between the oxidative and reductive steps and enabling high conversion rates. sci-hub.sewhiterose.ac.ukresearchgate.net
Subcellular compartmentalization is another powerful strategy. This involves targeting biosynthetic enzymes to specific organelles, such as mitochondria or peroxisomes, to increase local substrate concentrations and isolate the pathway from competing metabolic reactions in the cytoplasm. frontiersin.orgnih.gov For instance, targeting the mevalonate (B85504) (MVA) pathway, which produces the universal terpene precursors, to mitochondria has been shown to boost the production of geraniol and its derivatives, including nepetalactol, in yeast. frontiersin.org In P. pastoris, engineering the pathway in both the peroxisome and cytoplasm contributed to record nepetalactol titers. nih.govresearchgate.net
Other optimization strategies include:
Protein and enzyme engineering : Modifying enzymes to improve their activity, stability, or substrate specificity. This includes truncating proteins or creating fusion enzymes to enhance substrate channeling. nih.gov
Eliminating competing pathways : Deleting genes that code for enzymes that divert precursors into non-productive side reactions. For example, deleting old yellow enzyme (OYE) genes in S. cerevisiae has been shown to increase nepetalactol yields. biorxiv.org
Dynamic control of gene expression : Using inducible promoters to control the timing and level of enzyme production, balancing metabolic load with product synthesis. nih.gov
Beyond in vivo microbial production, researchers are designing synthetic biocatalytic routes, or cell-free systems, for nepetalactol synthesis. sci-hub.sewhiterose.ac.uk This approach involves combining purified enzymes in a one-pot reaction to convert a simple, readily available starting material like geraniol into nepetalactol. sci-hub.sewhiterose.ac.ukresearchgate.net
A key advantage of cell-free systems is the circumvention of cellular constraints like membrane transport, cell viability, and competing metabolic pathways. whiterose.ac.uk This allows for higher product concentrations and faster process optimization. A notable example is a one-pot system containing nine different enzymes (four biosynthetic and five for cofactor regeneration) that successfully converted geraniol to nepetalactol, achieving a titer of nearly 1 g/L. whiterose.ac.ukresearchgate.net The addition of the NEPS1 enzyme to this mixture further converted the nepetalactol into the more stable nepetalactone. sci-hub.sewhiterose.ac.uk
The design of these synthetic cascades requires careful consideration of enzyme compatibility, reaction conditions, and, crucially, the implementation of efficient cofactor regeneration systems. sci-hub.sewhiterose.ac.uk The development of orthogonal regeneration systems that can simultaneously provide both oxidizing (NAD⁺) and reducing (NADPH) power without interfering with each other has been a major breakthrough in this area. sci-hub.sewhiterose.ac.uk These synthetic biocatalytic routes represent a powerful and flexible platform for the on-demand production of nepetalactol and other complex iridoids, paving the way for the synthesis of novel, non-natural derivatives.
Optimization Strategies for Enhanced Titer and Stereoselectivity (e.g., Cofactor Regeneration, Subcellular Compartmentalization)
In Vitro Enzymatic Characterization and Mechanistic Studies
The biosynthesis of this compound is governed by a series of enzymatic reactions. Understanding these enzymes, their kinetics, and substrate preferences is fundamental to comprehending and potentially manipulating the production of specific stereoisomers.
Biochemical Assays for Enzyme Activity, Kinetics, and Substrate Specificity
The characterization of enzymes involved in nepetalactol biosynthesis, such as iridoid synthase (ISY), nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes, and major latex protein-like (MLPL) enzymes, relies on precise biochemical assays. bg.ac.rs These assays are designed to measure enzyme activity, determine kinetic parameters, and assess substrate specificity.
Researchers identify candidate genes for these enzymes from transcriptomes of Nepeta species and express them heterologously, often in E. coli. researchgate.net The purified recombinant enzymes are then used in in vitro assays. A typical assay involves incubating the enzyme with its proposed substrate, such as 8-oxogeranial for ISY, and necessary cofactors like NADPH. researchgate.netjic.ac.uk The reaction products, various stereoisomers of nepetalactol and iridodials, are then extracted and analyzed, commonly by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) are determined by measuring the rate of product formation at varying substrate concentrations. These studies have revealed that different enzymes exhibit distinct efficiencies and product profiles. For instance, studies on ISY homologs from Nepeta cataria and Nepeta mussinii showed that while they produce similar product profiles, some isoforms have very low catalytic activity, suggesting they may not be physiologically relevant. researchgate.net
Substrate specificity assays test the enzyme's ability to act on various related molecules. studysmarter.co.uk This helps to understand the enzyme's role within the broader metabolic network. For example, the discovery that ISY catalyzes the reduction of 8-oxogeranial to a reactive enol intermediate, which is then captured and cyclized by separate NEPS or MLPL enzymes, demonstrated an uncoupled mechanism in nepetalactone biosynthesis. researchgate.netnih.gov This contrasts with canonical terpene synthases where activation and cyclization occur in a single active site. nih.gov Assays have shown that MLPL enzymes specifically yield the (S)-cis,trans-nepetalactol isomer, while different NEPS enzymes are responsible for producing the cis,cis and trans,cis isomers. nih.gov
| Enzyme | Source Organism | Substrate | Primary Product(s) | Key Finding |
|---|---|---|---|---|
| Iridoid Synthase (ISY) | Nepeta spp., Catharanthus roseus | 8-Oxogeranial | 8-oxocitronellyl enol (reactive intermediate) | Catalyzes reduction but not cyclization, which is uncoupled. researchgate.netnih.gov |
| Major Latex Protein-Like (MLPL) | Nepeta cataria | 8-oxocitronellyl enol | (S)-cis,trans-Nepetalactol | Stereoselectively produces the cis,trans isomer. nih.gov |
| NEPS3 (cyclase) | Nepeta mussinii | 8-oxocitronellyl enol | (S)-cis,cis-Nepetalactol | A cyclase that captures the reactive intermediate to form the cis,cis isomer. nih.govnih.gov |
| NEPS4 (cyclase) | Nepeta mussinii | 8-oxocitronellyl enol | (S)-trans,cis-Nepetalactol | A cyclase that captures the reactive intermediate to form the trans,cis isomer. nih.gov |
| NEPS1 (dehydrogenase) | Nepeta mussinii | cis,trans-Nepetalactol, cis,cis-Nepetalactol | cis,trans-Nepetalactone, cis,cis-Nepetalactone | Catalyzes the final NAD⁺-dependent oxidation step. nih.govescholarship.org |
Structural Biology Approaches for Enzyme-Substrate Interactions
To visualize how enzymes achieve their specificity and catalytic function, researchers employ structural biology techniques like X-ray crystallography and computational modeling. These methods provide atomic-level insights into the enzyme's active site and its interaction with substrates.
A significant breakthrough was the structural characterization of the NEPS3 cyclase from Nepeta mussinii. nih.gov Crystallography revealed that NEPS3 binds the cofactor NAD⁺ but does not use it for a redox reaction. Instead, the enzyme performs a formal [4+2] cyclization (a hetero-Diels-Alder reaction) to form the nepetalactol ring system. researchgate.netnih.gov The structure showed how the enzyme's active site accommodates the reactive enol intermediate and orients it for stereospecific ring closure to yield the cis,cis-nepetalactol product. nih.gov
Comparative structural analyses and homology modeling help explain why different enzymes produce different stereoisomers. For example, the NEPS3 structure revealed a potential substrate oxyanion binding site that appears to be absent in other NEPS enzymes due to steric hindrance, suggesting a structural basis for their differing cyclization activities. nih.gov Understanding the structural basis of substrate specificity in enzymes like ISY is also crucial. bg.ac.rs These structural insights are invaluable for protein engineering efforts aimed at creating novel biocatalysts for producing specific iridoids.
Advanced Analytical Techniques for Identification and Quantification in Research
The accurate identification and quantification of this compound and its isomers from complex biological matrices, such as plant essential oils and extracts, necessitate the use of highly sensitive and specific analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like nepetalactol. nih.gov In this method, volatile components from a sample, often obtained through hydrodistillation or solvent extraction of Nepeta plant material, are vaporized and separated based on their boiling points and interaction with a capillary column. nih.govsisweb.comresearchgate.net As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint for identification.
GC-MS is routinely used to determine the chemical composition of essential oils from various Nepeta species, identifying the presence and relative abundance of different nepetalactone and nepetalactol isomers. nih.gov The technique's high resolution allows for the separation of closely related stereoisomers. ebi.ac.uk For instance, GC-MS analysis can distinguish between cis,trans-nepetalactol, isodihydronepetalactone, and other related iridoids by comparing their retention times and mass spectra to those of authentic standards. oup.com Thermal desorption GC-MS offers a solvent-free method for analyzing different parts of the plant, revealing that nepetalactone is often concentrated in seed pods and surrounding structures. sisweb.com
| Compound | Typical Source | Common Finding | Reference |
|---|---|---|---|
| cis,trans-Nepetalactone | Nepeta cataria, N. rtanjensis | Often a major component of the essential oil. | ebi.ac.ukfrontiersin.org |
| trans,cis-Nepetalactone | Nepeta cataria | Present in varying ratios with the cis,trans isomer. | |
| Nepetalactol | Nepeta cataria | Detected as a precursor to nepetalactones. | |
| (E)-Caryophyllene | Nepeta cataria | A common sesquiterpene co-occurring with nepetalactones. | sisweb.comebi.ac.uk |
Ultra-High Performance Liquid Chromatography Coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (UHPLC-DAD-HESI-MS²) for Targeted Profiling
For the quantitative and highly specific analysis of nepetalactol and other iridoids, particularly less volatile or glycosylated forms, researchers turn to Ultra-High Performance Liquid Chromatography (UHPLC). This technique is often coupled with multiple detectors for comprehensive profiling. A common configuration includes a Diode Array Detector (DAD) and a tandem mass spectrometer (MS²) with a Heated Electrospray Ionization (HESI) source. frontiersin.orgnih.gov
UHPLC separates compounds from a liquid extract based on their polarity. The DAD provides UV-Vis spectra, while the HESI-MS² offers exceptional sensitivity and selectivity by measuring the mass-to-charge ratio of the parent molecule and its specific fragmentation products (Selected Reaction Monitoring, SRM). serbiosoc.org.rs This targeted metabolomics approach allows for the precise quantification of specific compounds like cis,trans-nepetalactone even at low concentrations in complex methanol (B129727) extracts of Nepeta species. frontiersin.orgmdpi.commdpi.com
This powerful combination has been used to compare the metabolic profiles of different Nepeta species and plant organs, revealing, for example, that cis,trans-nepetalactol was exclusively found in the inflorescences of Nepeta nuda. frontiersin.org The method's validation includes parameters like linearity, limits of detection (LOD), and limits of quantification (LOQ), ensuring its reliability for chemotaxonomic studies and for tracking metabolites in biological experiments. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
While MS techniques are excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise three-dimensional structure and stereochemistry of molecules like this compound. thieme-connect.comnih.gov Both ¹H (proton) and ¹³C (carbon) NMR are employed.
The chemical environment of each proton and carbon atom in the molecule results in a unique resonance frequency (chemical shift, δ) in the NMR spectrum. ias.ac.in Furthermore, interactions between neighboring nuclei (spin-spin coupling) produce signal splitting patterns with specific coupling constants (J), which provide information about bond connectivity and dihedral angles.
By analyzing the chemical shifts and coupling constants from ¹H NMR spectra, along with data from two-dimensional NMR experiments (like COSY and HSQC), scientists can piece together the molecule's carbon skeleton and determine the relative orientation of its substituents. publish.csiro.au For instance, the distinction between cis and trans isomers of nepetalactol and the corresponding nepetalactones is confirmed by characteristic differences in the chemical shifts of key carbons and protons, such as those at C-1, C-4a, and C-7a. researchgate.net This makes NMR an indispensable tool for confirming the identity and stereochemical purity of both naturally isolated and synthetically produced nepetalactol isomers.
| Atom | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |
|---|---|---|---|
| C-1 (lactol carbon) | ~4.35 (dd) | ~102.1 | |
| H-4a | ~2.75 (m) | - | |
| C-4a | - | ~75.3 | |
| C-7 (methyl group) | ~1.25 (d) | ~21.4 |
Biosynthesis and Characterization of Nepetalactol Derivatives and Analogs for Functional Studies
The study of this compound and its derivatives extends into advanced research methodologies, particularly focusing on their biosynthesis in engineered systems and the synthesis of analogs to probe their biological functions. Biotechnological approaches offer sustainable and scalable platforms for producing these valuable iridoids, which are precursors to a vast array of pharmaceutically important monoterpene indole (B1671886) alkaloids (MIAs) and potent insect repellents. acs.orgresearchgate.net
The core biosynthetic pathway to nepetalactol has been extensively studied and reconstructed in various heterologous hosts. biorxiv.orgigem.org The pathway begins with the universal terpene precursor, geranyl pyrophosphate (GPP), which is produced via the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. igem.orgnih.gov A series of enzymatic reactions then converts GPP into the various stereoisomers of nepetalactol.
Key enzymatic steps in the biosynthesis of nepetalactol include:
Geraniol Synthase (GES): Converts geranyl pyrophosphate (GPP) to geraniol. nih.govmdpi.com
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to form 8-hydroxygeraniol. mdpi.comnih.gov
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to the dialdehyde (B1249045) 8-oxogeranial. mdpi.com
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid scaffold of nepetalactol. mdpi.comwiley.comnih.gov This enzyme is mechanistically distinct from canonical terpene cyclases and initiates a Michael-type cyclization following an NAD(P)H-dependent reduction. nih.gov
Nepetalactol-related Short-Chain Dehydrogenase/Reductase (NEPS) and Major Latex Protein-Like (MLPL) enzymes: These enzymes are crucial for determining the final stereochemistry of the nepetalactol isomers and are also involved in the subsequent oxidation of nepetalactol to its corresponding lactone, nepetalactone. mdpi.comnih.govresearchgate.net
The elucidation of this pathway has enabled the production of nepetalactol and its primary derivative, nepetalactone, in microbial and plant biofactories.
| Enzyme | Abbreviation | Substrate | Product | Reference |
|---|---|---|---|---|
| Geraniol Synthase | GES | Geranyl Pyrophosphate (GPP) | Geraniol | nih.govmdpi.com |
| Geraniol 8-hydroxylase | G8H | Geraniol | 8-hydroxygeraniol | mdpi.comnih.gov |
| 8-hydroxygeraniol oxidoreductase | 8HGO | 8-hydroxygeraniol | 8-oxogeranial | mdpi.com |
| Iridoid Synthase | ISY | 8-oxogeranial | Nepetalactol | wiley.comnih.gov |
| NEPS / MLPL enzymes | NEPS / MLPL | 8-oxocitronellyl enol / Nepetalactol | Nepetalactol stereoisomers / Nepetalactone | nih.govresearchgate.net |
Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae (baker's yeast) and plants such as Nicotiana benthamiana for the de novo synthesis of nepetalactol and nepetalactone. acs.orgresearchgate.net These efforts often involve introducing multiple exogenous genes from plants like Nepeta cataria or Catharanthus roseus. nih.govuniversiteitleiden.nl A significant challenge in these engineered systems is overcoming bottlenecks, such as the activity of the cytochrome P450 geraniol-8-hydroxylase (G8H), and preventing the formation of non-productive shunt metabolites by native host enzymes. researchgate.netbiorxiv.orgnih.gov For example, deleting native yeast genes like OYE2 and OYE3, which are involved in α,β-unsaturated carbonyl metabolism, has been shown to increase the yield of desired iridoids. igem.orgmdpi.comnih.gov These strategies have led to the production of nepetalactone from simple sugars at titers of 3.10 mg/L/OD₆₀₀ in S. cerevisiae. nih.gov Furthermore, cell-free enzymatic systems have demonstrated high efficiency, producing nearly 1 g/L of nepetalactol or nepetalactone from a geraniol precursor.
| Host Organism | Key Genetic Modifications / Enzymes | Product(s) | Key Findings / Titers | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Introduction of 8 exogenous genes (including G8H, ISY, NEPS); Deletion of native genes (OYE2, OYE3) | Nepetalactone | Achieved 3.10 mg/L/OD₆₀₀ of nepetalactone from glucose. Overcame pathway bottlenecks. | nih.gov |
| Nicotiana benthamiana | Transient expression of 6-7 genes (including GPPS, GES, G8H, 8HGO, ISY, MLPL) | Nepetalactone | Successful production of nepetalactone without substrate supplementation. Targeting all enzymes to the chloroplast increased yield. | nih.govresearchgate.net |
| Cell-Free System | One-pot reaction with up to 5 biosynthetic enzymes (e.g., G8H, GOR, ISY) and 5 auxiliary enzymes for cofactor regeneration | Nepetalactol, Nepetalactone | Produced nearly 1 g/L of nepetalactol or nepetalactone from geraniol. Highlights precise control achievable outside of a living cell. | |
| Camelina sativa | Stable transformation with nepetalactol biosynthetic pathway genes | Nepetalactone | Demonstrated production in a stable transgenic oilseed crop. Produced a different enantiomer compared to N. benthamiana. | nih.gov |
Beyond producing the natural compounds, researchers synthesize nepetalactol and nepetalactone analogs to perform functional studies, particularly to understand the structure-activity relationship for insect repellency. In one such study, seven derivatives were designed and synthesized based on the nepetalactol and nepetalactone scaffolds. researchgate.net Through free-choice tests with cowpea aphids (Aphis craccivora), it was determined that the lactone moiety of nepetalactone was crucial for its repellent activity. researchgate.net Notably, a synthesized analog, (±)1I, demonstrated a significantly higher repellent effect than the natural nepetalactone, showcasing the potential for developing novel and more effective biological pest control agents through structural modification. researchgate.net These functional characterizations, enabled by biotechnological production and chemical synthesis, are vital for advancing applications in both agriculture and medicine.
Future Research Directions and Unresolved Questions
Elucidation of Remaining Stereochemical Control Mechanisms in Iridoid Biosynthesis
The precise control of stereochemistry is a hallmark of iridoid biosynthesis, yet the exact mechanisms governing the formation of different nepetalactol stereoisomers remain partially enigmatic. The biosynthesis of iridoids from geraniol (B1671447) involves a series of enzymatic reactions catalyzed by enzymes such as geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (ISY). researchgate.netfrontiersin.org While ISY is known to be a key enzyme in the formation of the iridoid scaffold, it does not solely determine the final stereochemistry of nepetalactone (B1678191). whiterose.ac.uk
In Nepeta species, the stereochemistry at the C7 position is determined by ISY, which catalyzes the stereoselective reduction of 8-oxogeranial. frontiersin.org However, the control of stereochemistry at the bridgehead carbons (C4a and C7a) is more complex. researchgate.netnih.gov Research suggests that additional enzymes, such as nepetalactol-related short-chain dehydrogenase (NEPS) enzymes and major latex protein-like (MLPL) enzymes, are crucial in guiding the cyclization of the reactive 8-oxocitronellyl enol intermediate into specific nepetalactol stereoisomers. researchgate.netfrontiersin.orgnih.gov For instance, in Nepeta mussinii, different NEPS enzymes have been shown to catalyze the formation of different nepetalactol isomers. nih.gov A mismatch has been observed where an iridoid synthase predominantly produces the cis-trans isomer, while the plant itself accumulates the trans-cis iridoid, strongly indicating the involvement of other enzymes in determining the final stereochemical outcome. nih.gov
Further research is needed to fully dissect the interplay between ISY, NEPS, MLPL, and potentially other undiscovered enzymes in orchestrating the stereochemical diversity of iridoids across different plant species. frontiersin.orgnih.gov
Detailed Characterization of Undiscovered Enzymes and Pathways in Diverse Organisms
While significant progress has been made in elucidating the iridoid biosynthetic pathway in plants like Nepeta and Catharanthus roseus, many enzymes and even entire pathways in other organisms remain to be discovered. uea.ac.uknih.gov A fascinating example of convergent evolution is the independent evolution of the iridoid biosynthetic pathway in plants and insects. pnas.orgpnas.org Aphids utilize cis/trans-nepetalactol and its oxidized form, nepetalactone, as sex pheromones. pnas.orgbiorxiv.org Studies have revealed that the enzymes responsible for iridoid biosynthesis in aphids are unrelated to their plant counterparts, highlighting a remarkable instance of nature arriving at the same chemical solution through different evolutionary routes. pnas.orgpnas.org
The discovery of the aphid iridoid pathway, one of the most complex insect-derived natural product biosynthetic pathways known, opens up new avenues of research. pnas.org For example, the damson-hop aphid produces the cis-cis isomer of nepetalactol, suggesting the existence of an iridoid synthase with different stereoselectivity or a partner cyclase that directs the cyclization towards this specific isomer. pnas.orgbiorxiv.org
Furthermore, the biosynthesis of dolichodial, an iridoid with similar properties to nepetalactone, in cat thyme (Teucrium marum) and various insect species is another area ripe for investigation. nih.gov Recent genomic and enzymatic studies of T. marum have begun to unravel this pathway, revealing an enzymatic route from nepetalactol to diverse iridoids. nih.gov The characterization of these novel enzymes and pathways will not only deepen our understanding of chemical evolution but also provide new biocatalytic tools for synthetic biology.
Comprehensive Understanding of Ecological Roles Beyond Known Interactions
The ecological roles of this compound are multifaceted, extending beyond its well-known effects on felines and its function as an insect sex pheromone. pnas.orgresearchgate.netnih.gov One of the most significant recent discoveries is its potent mosquito-repellent properties. researchgate.netnih.govscitechdaily.com Research has shown that cats, by rubbing against plants like catnip (Nepeta cataria) and silver vine (Actinidia polygama), transfer nepetalactol and nepetalactone onto their fur, which then acts as a chemical defense against mosquitoes. nih.govsci.news This interaction is mediated by the activation of the μ-opioid system in cats, leading to the characteristic rubbing and rolling behavior. nih.gov
The repellent effect of nepetalactol and related iridoids is not limited to mosquitoes; they are also known to repel a broad range of other insects. nih.goviastate.edu The mechanism of this repellency involves the activation of the irritant receptor TRPA1 in insects. nih.gov
Future research should aim to comprehensively map the ecological network influenced by this compound. This includes investigating its effects on a wider range of herbivores, pollinators, and their natural enemies. Understanding these complex interactions is crucial for appreciating the full ecological significance of this compound and for harnessing its potential in agricultural and public health applications.
Development of Mechanism-Based Applications in Sustainable Pest Management Strategies
The potent insect-repellent and pheromonal properties of this compound and its derivatives make them highly promising candidates for the development of sustainable pest management strategies. farmingfuturefood.combiorxiv.orgresearchgate.net Unlike broad-spectrum insecticides, which can have detrimental effects on non-target organisms and the environment, pheromone-based approaches offer a more targeted and ecologically sound alternative. researchgate.net
Research is actively exploring the use of nepetalactol and nepetalactone in various pest control applications, including:
Attract-and-kill or trap systems: Using the pheromonal properties to lure pest insects like aphids into traps. farmingfuturefood.com
Mating disruption: Releasing synthetic pheromones to confuse male insects and prevent them from finding mates. farmingfuturefood.com
Repellents: Utilizing the repellent properties to protect crops from herbivorous insects. nih.gov
Recent studies have focused on designing and synthesizing novel analogues of nepetalactone and nepetalactol to identify key structural features responsible for their repellent effects and to develop more potent and stable compounds for practical application. nih.gov The development of "push-pull" strategies, which combine the use of repellents to "push" pests away from crops and attractants to "pull" them towards traps, is another promising avenue.
Expanding the Biosynthetic Potential through Advanced Synthetic Biology Approaches
The elucidation of the biosynthetic pathways for this compound in both plants and insects has opened the door to producing this valuable compound, and its derivatives, using engineered microorganisms. acs.orgfrontiersin.orgmdpi.com Synthetic biology offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. acs.orgresearchgate.net
Researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce nepetalactol by introducing the necessary biosynthetic genes from plants. acs.orgmdpi.comacs.org These efforts have involved optimizing the expression of key enzymes, redirecting metabolic flux towards the desired product, and addressing the formation of non-productive intermediates. acs.orgmdpi.comacs.org Challenges remain, such as the inherent reactivity of some biosynthetic intermediates and the need to discover and incorporate additional enzymes, like cyclases, to improve yields and control stereochemistry. whiterose.ac.uknih.gov
Future work in this area will likely focus on:
Pathway optimization: Fine-tuning gene expression levels and enzyme activities to maximize nepetalactol production. frontiersin.orgmdpi.com
Host engineering: Modifying the metabolism of the host organism to provide a greater supply of precursors and reduce the formation of byproducts. igem.org
Discovery and integration of novel enzymes: Incorporating newly discovered enzymes from diverse organisms to enhance efficiency and create novel iridoid structures. nih.gov
Plant-based production: Engineering non-iridoid-producing plants to synthesize nepetalactol and other valuable iridoids, potentially creating "bio-factories" for these compounds. farmingfuturefood.combiorxiv.org
By leveraging the power of synthetic biology, it will be possible to not only produce this compound and its known derivatives in large quantities but also to generate a vast array of novel iridoid compounds with potentially new and valuable biological activities.
Q & A
Basic Research Questions
Q. What are the key enzymatic pathways involved in the biosynthesis of cis/trans-nepetalactol, and how do they influence stereochemical outcomes?
- Methodological Answer : The biosynthesis of this compound involves enzymes such as 8-oxogeranial reductase (EC 1.3.1.123), which stereospecifically reduces 8-oxogeranial to form (–)-cis,trans-nepetalactol through spontaneous cyclization . Nepetalactol monooxygenase (EC 1.14.14.161) further oxidizes (+)-cis,trans-nepetalactol to 7-deoxyloganetate, requiring NADPH and O₂ . To validate these pathways, researchers should employ isotopic labeling (e.g., ¹³C tracing) and in vitro enzymatic assays with purified proteins under controlled pH and temperature conditions. Stereochemical outcomes can be confirmed via chiral chromatography or nuclear Overhauser effect (NOE) NMR analysis .
Q. Which analytical techniques are most effective for distinguishing between cis- and trans-nepetalactol isomers, and what validation criteria ensure accuracy?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants and NOE correlations) are standard for isomer differentiation . Validation requires comparison with synthetic standards and reproducibility across multiple batches. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility and detection limits. Data should adhere to ICH guidelines for precision (RSD <2%) and recovery (95–105%) .
Q. How does the stability of this compound isomers vary under different experimental conditions, and what protocols mitigate degradation?
- Methodological Answer : Stability studies should assess thermal, photolytic, and pH-dependent degradation using accelerated aging experiments (e.g., 40°C/75% RH for 6 months). UV-Vis spectroscopy and LC-MS monitor degradation products. To mitigate isomerization, store samples in amber vials at –20°C with inert gas (N₂) purging. Buffered solutions (pH 6–7) minimize acid/base-catalyzed rearrangements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic flux data for nepetalactol-related pathways?
- Methodological Answer : Contradictions often arise from incomplete pathway mapping or species-specific enzyme kinetics. Employ ¹³C metabolic flux analysis (MFA) with isotopomer balancing to quantify flux distributions in vivo . Computational modeling (e.g., COPASI or CellNetAnalyzer) integrates kinetic parameters (Km, Vmax) from enzyme assays to validate hypotheses. Discrepancies require cross-validation using knockout mutants or RNAi silencing in model organisms (e.g., Catharanthus roseus) .
Q. What in vitro strategies validate the stereospecific activity of nepetalactol derivatives in enzymatic assays?
- Methodological Answer : Design assays using recombinantly expressed enzymes (e.g., EC 1.14.14.161) and synthetic nepetalactol isomers. Monitor reaction progress via time-resolved LC-MS or fluorescence-based NADPH depletion assays. Stereospecificity is confirmed by chiral product isolation and X-ray crystallography of enzyme-substrate complexes. Negative controls (e.g., heat-inactivated enzymes) and statistical validation (ANOVA, p <0.05) are critical .
Q. How do computational models improve the prediction of this compound interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities and conformational stability. Quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions in enzyme active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in nepetalactol bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) estimates confidence intervals. For multiplex assays (e.g., cytotoxicity and enzyme inhibition), apply multivariate analysis (MANOVA) to account for correlated endpoints. Open-source tools like R/Bioconductor ensure reproducibility .
Data Presentation and Reproducibility Guidelines
- Stereochemical Data : Report enantiomeric excess (ee) and diastereomeric ratios (dr) with error margins .
- Enzymatic Assays : Include Michaelis-Menten plots and turnover numbers (kcat) in supplementary materials .
- Computational Models : Deposit force field parameters and simulation trajectories in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
